amine hydrochloride CAS No. 2059954-43-5](/img/structure/B2948069.png)

[(2,3-Dihydro-1-benzofuran-3-yl)methyl](methoxy)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

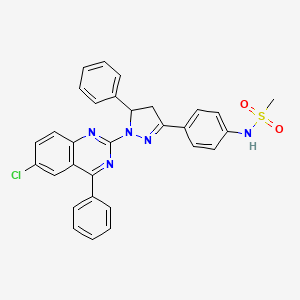

“(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride” is a compound that contains a benzofuran ring, which is a heterocyclic compound found naturally in plants . It is a member of the class of 1-benzofurans that is the 2,3-dihydroderivative of benzofuran . It has a role as a metabolite .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

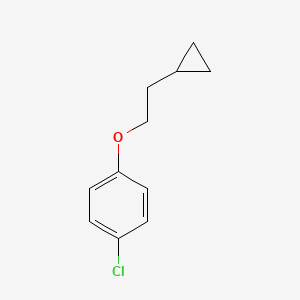

The molecular structure of “(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride” is composed of fused benzene and furan rings . The molecular formula is C8H8O . The InChI is InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be complex and varied. The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Benzofuran Derivatives in Antimicrobial Therapy

Benzofuran and its derivatives have emerged as significant scaffolds in the development of new antimicrobial agents. The unique structural features of benzofuran compounds enable them to act against various clinically approved targets, showing promise in treating microbial diseases. For instance, compounds like psoralen, 8-methoxypsoralen, and angelicin, which share structural similarities with benzofuran derivatives, have been used in treating skin diseases such as cancer and psoriasis. The development of benzofuran-based compounds for antimicrobial purposes is a testament to their potential in drug invention and development (Hiremathad et al., 2015).

Role in Carbonic Anhydrase Inhibition

Some benzofuran derivatives have been identified as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. This activity suggests potential applications in designing drugs for conditions like glaucoma, epilepsy, and certain types of edema. The inhibition of CA by benzofuran derivatives opens up new avenues for therapeutic interventions, particularly in conditions where modulation of enzyme activity can have beneficial outcomes.

Antioxidant Properties

The antioxidant properties of hydroxycinnamic acids (HCAs), which share structural similarities with benzofuran derivatives, have been extensively studied. These studies have highlighted the importance of the structural features of HCAs, such as the presence of an unsaturated bond on the side chain and modifications to the aromatic ring, in determining their antioxidant activity. Such insights into the structure-activity relationships of HCAs could guide the development of benzofuran derivatives with optimized antioxidant properties, potentially useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Potential as Alternative Medicine

Osthole, a compound found in several medicinal plants and structurally related to benzofuran derivatives, has demonstrated a wide range of pharmacological actions, including neuroprotective, osteogenic, and immunomodulatory activities. The multifaceted pharmacological profile of osthole underscores the potential of benzofuran derivatives in alternative medicine, offering opportunities for the development of multitarget therapeutic agents (Zhang et al., 2015).

These findings highlight the diverse scientific research applications of benzofuran derivatives, suggesting potential therapeutic and biological applications for "(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride." The studies above demonstrate the compound's relevance in antimicrobial therapy, enzyme inhibition, antioxidant activity, and alternative medicine, showcasing the broad spectrum of potential applications in scientific research and drug development.

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .

Mode of Action

Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse interactions with their targets .

Biochemical Pathways

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting they may affect pathways related to cell growth and proliferation.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells .

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are potential natural drug lead compounds, and novel methods for constructing benzofuran rings have been discovered in recent years . Future research may focus on developing new benzofuran derivatives with enhanced efficacy and safety profiles.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-3-yl)-N-methoxymethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-11-6-8-7-13-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMGENQHACSBRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1COC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)